

A Comparative Analysis of Triammonium Citrate and Sodium Citrate in Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triammonium citrate*

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The synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and stability is paramount for their diverse applications in diagnostics, therapeutics, and catalysis. The citrate reduction method, pioneered by Turkevich, remains a cornerstone of AuNP synthesis due to its simplicity and effectiveness. While sodium citrate is the most commonly employed reducing and capping agent in this method, the choice of the cation in the citrate salt can influence the physicochemical properties of the resulting nanoparticles. This guide provides a comparative study of **triammonium citrate** and sodium citrate in the synthesis of gold nanoparticles, supported by experimental data from existing literature.

Introduction to Citrate-Mediated Gold Nanoparticle Synthesis

The synthesis of AuNPs via citrate reduction involves the chemical reduction of a gold precursor, typically hydrogen tetrachloroaurate (HAuCl₄), in an aqueous solution. The citrate ions serve a dual role: first, as a reducing agent to reduce Au(III) to Au(0), and second, as a capping agent that adsorbs onto the surface of the newly formed nanoparticles.

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of the newly formed nanoparticles, providing electrostatic stabilization and preventing aggregation. The overall reaction is influenced by several factors, including the molar ratio of citrate to gold, the reaction temperature, and the pH of the solution.

Comparative Experimental Protocols

While the use of sodium citrate is well-documented, a standardized protocol for **triammonium citrate** is less common. Based on the established Turkevich method and the physicochemical properties of **triammonium citrate**, a comparable experimental protocol can be proposed.

Sodium Citrate (Turkevich Method)

The Turkevich method is a widely adopted protocol for synthesizing spherical AuNPs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Hydrogen tetrachloroaurate (H₂Cl₂ content-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">
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) solution (1 mM)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇ content-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">
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O) solution (1% w/v, which is approximately 34 mM)

- Deionized water

Procedure:

- Bring 50 mL of 1 mM HAuCl₃ngcontent-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">

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solution to a rolling boil in a clean flask with vigorous stirring.

- Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₃ngcontent-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">

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solution.

- The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
- Allow the solution to cool to room temperature.

Triammonium Citrate (Proposed Protocol)

This proposed protocol is designed to maintain a similar citrate ion concentration to the standard sodium citrate method for a valid comparison.

Materials:

- Hydrogen tetrachloroaurate (H₂Cl₂ content-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">

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) solution (1 mM)

- Triammonium citrate** ((NH₄)₃C₆H₅O₇ content-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">

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) solution (of equivalent citrate concentration to the standard sodium citrate method)

- Deionized water

Procedure:

- Prepare a **triammonium citrate** solution with a molar concentration of citrate ions equivalent to the 1% sodium citrate solution used in the Turkevich method.

- Bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

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solution to a rolling boil with vigorous stirring.

- Rapidly inject the prepared **triethylamine** solution into the boiling HAuCl₄ solution.

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solution.

- Observe the color change of the solution as an indicator of nanoparticle formation.
- Continue to boil and stir for 15-30 minutes.
- Cool the solution to room temperature.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between **triethylamine** and sodium citrate and their predicted influence on the synthesis and properties of AuNPs, based on existing literature concerning the effects of pH and cations.

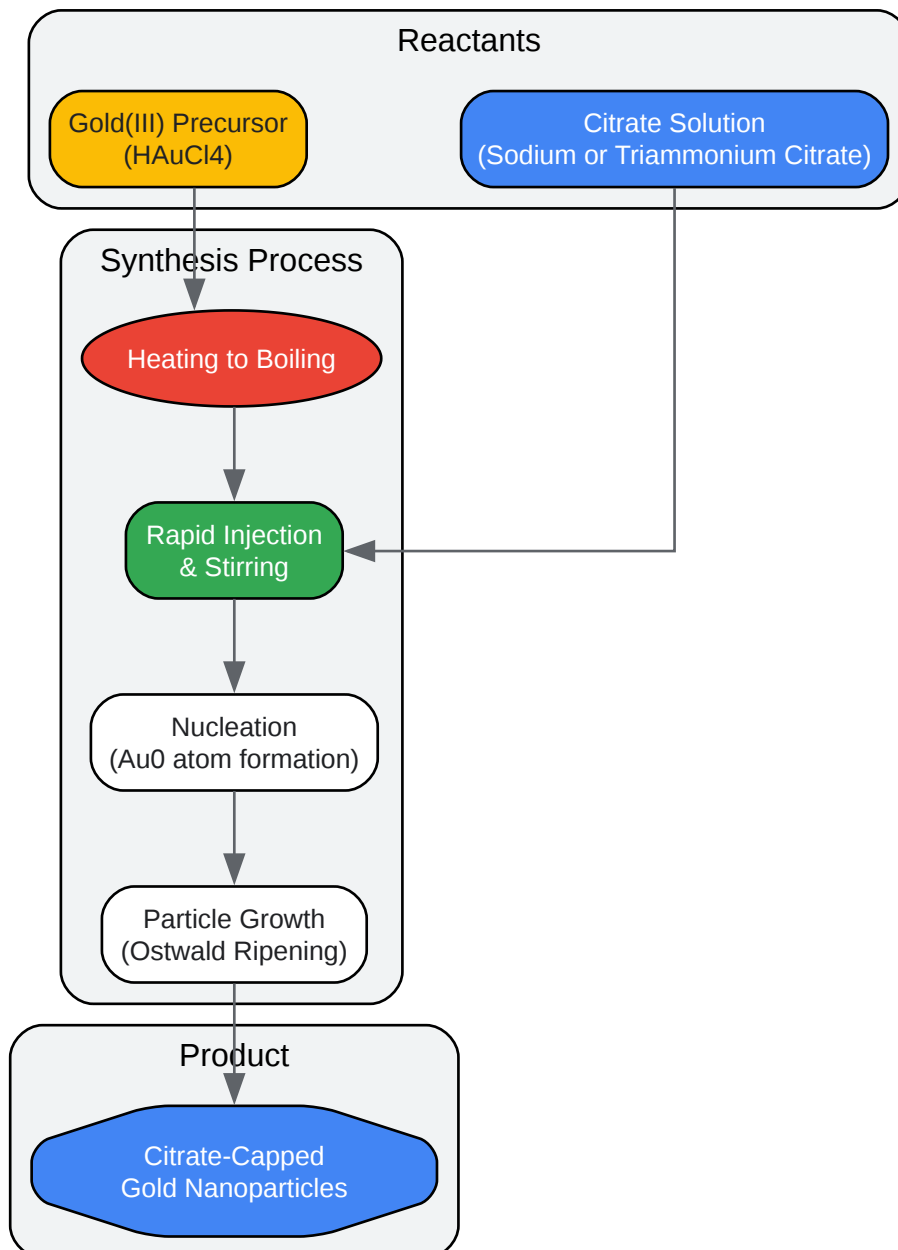
Parameter	Sodium Citrate	Triammonium Citrate (Predicted)	Key References
Cation	Sodium (Nangcontent-ng-c4139270029=""_ngghost-ng-c4104608405=""class="inline ng-star-inserted">++)	Ammonium (NH ₄ ⁺)	[4][5]
pH of 1% Solution	Approximately 7.5 - 9.0	Approximately 6.5 - 7.5	
Reaction Kinetics	Well-established kinetics, influenced by temperature and citrate-to-gold ratio.	The lower initial pH may lead to a faster reduction of Au(III) ions.[6]	[6]
Nanoparticle Size	Typically 10-20 nm, tunable by adjusting the citrate-to-gold ratio.	The potentially faster nucleation due to a more acidic pH could result in smaller, more numerous nanoparticles. However, the influence of the ammonium cation on particle growth is not well-documented.[7][8][9][10]	[7][8][9][10]
Size Distribution	Generally monodisperse under optimal conditions.	A more rapid nucleation phase could potentially lead to a narrower size distribution if	

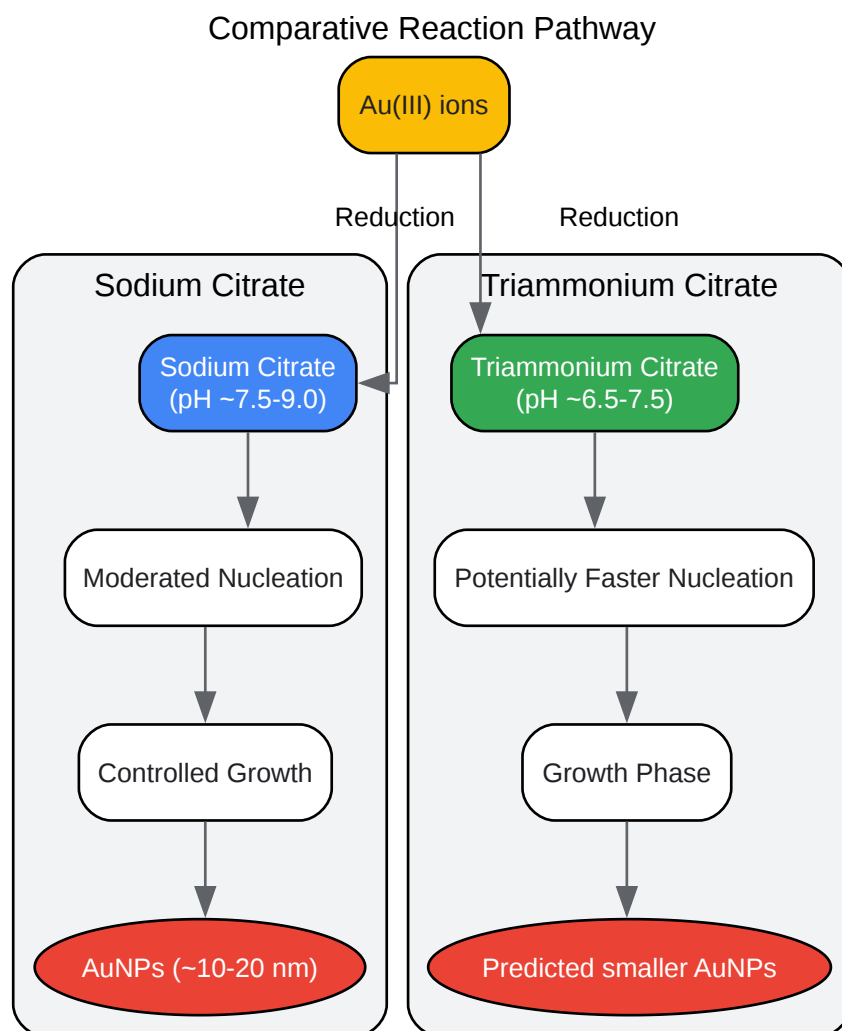
		secondary nucleation is suppressed.	
Stability	Good colloidal stability due to the electrostatic repulsion from the negatively charged citrate capping layer.	The presence of ammonium ions might slightly alter the ionic strength of the solution, which could have a minor impact on the long-term stability of the nanoparticle suspension.	[11] [12] [13] [14]
Surface Charge (Zeta Potential)	Typically highly negative (e.g., -30 to -50 mV).	Expected to be similarly negative due to the citrate capping, though the counter-ion layer will consist of ammonium ions.	

Experimental Workflows and Signaling Pathways

The synthesis of gold nanoparticles by citrate reduction follows a well-understood pathway involving nucleation and growth. The choice of citrate salt primarily influences the reaction environment (pH and ionic composition), which in turn affects the kinetics of these fundamental steps.

General Workflow for Citrate Reduction of Gold Nanoparticles





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- To cite this document: BenchChem. [A Comparative Analysis of Triammonium Citrate and Sodium Citrate in Gold Nanoparticle Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048046#comparative-study-of-triammonium-citrate-and-sodium-citrate-in-gold-nanoparticle-synthesis>]

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